molecular formula C12H16N4O2S B5774390 7-allyl-8-(isopropylthio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

7-allyl-8-(isopropylthio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B5774390
M. Wt: 280.35 g/mol
InChI Key: DLXOPOCDQYCIIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Allyl-8-(isopropylthio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a compound belonging to the purine family, which includes various biologically significant chemicals. Purines are a key component of nucleic acids and are involved in many cellular processes. The specific structure and substituents of this compound suggest it may have unique chemical and physical properties worth investigating.

Synthesis Analysis

The synthesis of purine derivatives, similar to the compound , involves multi-step chemical reactions, starting from simple purine bases and incorporating different substituents like alkyl or aryl groups. Techniques such as alkylation, which introduces an allyl group, and thiation, which adds an isopropylthio group, are commonly used in these syntheses (Šimo et al., 1998), (Khaliullin & Klen, 2010).

Molecular Structure Analysis

The molecular structure of purine derivatives is complex, involving multiple ring systems and functional groups. Structural analyses typically use techniques like NMR, X-ray crystallography, and mass spectrometry to elucidate the arrangements of atoms and the conformation of the molecule (Liaw et al., 1992).

Chemical Reactions and Properties

Purine derivatives undergo a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions. The specific substituents on the purine base, such as allyl and isopropylthio groups, influence the reactivity and chemical properties of the molecule. These groups can affect the electron distribution within the molecule, thereby influencing its reactivity with other chemical agents (Rahat, Bergmann, & Tamir, 1974).

Physical Properties Analysis

The physical properties of purine derivatives, including solubility, melting point, and crystalline structure, depend on the particular substituents attached to the purine core. The presence of specific groups can significantly alter these properties, affecting the compound's stability, solubility in different solvents, and its overall physical form (Armarego & Reece, 1976).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity, of purine derivatives are largely determined by the functional groups attached to the purine skeleton. The allyl and isopropylthio groups in 7-allyl-8-(isopropylthio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione may confer unique properties, such as increased lipophilicity or altered electronic characteristics, influencing its interactions with biological molecules or reagents (Gobouri, 2020).

Safety and Hazards

As with any chemical, safety precautions should be taken when handling this compound. Sigma-Aldrich, a supplier of this compound, does not provide specific safety data for this product . Therefore, it’s important to handle it with care, using appropriate personal protective equipment and following standard laboratory safety procedures.

properties

IUPAC Name

3-methyl-8-propan-2-ylsulfanyl-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2S/c1-5-6-16-8-9(13-12(16)19-7(2)3)15(4)11(18)14-10(8)17/h5,7H,1,6H2,2-4H3,(H,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXOPOCDQYCIIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC2=C(N1CC=C)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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